![molecular formula C14H12O2 B1202902 4,4'-Dihydroxystilbene CAS No. 659-22-3](/img/structure/B1202902.png)
4,4'-Dihydroxystilbene
Overview
Description
4,4’-Dihydroxystilbene (DHS) is a naturally occurring resveratrol analog . It has been studied for its promising anti-cancer activities in pre-clinical studies .
Synthesis Analysis
The synthesis of 4,4’-Dihydroxystilbene involves the regioselective hydroxylation of trans-stilbene . The unspecific peroxygenases (UPOs) from the basidiomycetes Agrocybe aegerita (Aae UPO), Coprinopsis cinerea (r Cci UPO) and Marasmius rotula (Mro UPO) are able to catalyze this process .
Molecular Structure Analysis
The molecular formula of 4,4’-Dihydroxystilbene is C14H12O2, and its molecular weight is 212.24 . The structure of 4,4’-Dihydroxystilbene closely resembles the (E)-4,4’-dihydroxystilbene derivatives, which have promising pharmacological activity .
Chemical Reactions Analysis
4,4’-Dihydroxystilbene has been shown to inhibit the metastasis and tumor growth in lung cancer . It exerts its effect by suppressing the M2 differentiation .
Physical And Chemical Properties Analysis
4,4’-Dihydroxystilbene is a solid crystalline powder . Its melting point is 278 °C, and it has a density of 1.252±0.06 g/cm3 .
Scientific Research Applications
Anti-Cancer Activities
DHS has shown promising anti-cancer activities in pre-clinical studies. It’s a naturally occurring resveratrol analog that has been studied for its potential therapeutic effects against cancer . The compound’s ability to inhibit cancer cell growth and induce apoptosis makes it a subject of interest for further cancer research.
Pharmacokinetic Studies
Researchers have developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure DHS in rat plasma. This method has been applied to pharmacokinetic studies to understand the distribution, clearance, and bioavailability of DHS, which are crucial for its development as a therapeutic agent .
Synthetic Biology
DHS has been synthesized selectively using fungal peroxygenases. This process demonstrates the potential of using biocatalysis for the production of DHS and other stilbene compounds, which could be applied in various biomedical fields .
Comparative Pharmacokinetics
Comparative studies have provided evidence that DHS has better pharmacokinetic properties than resveratrol. This includes a moderate apparent volume of distribution, clearance, and a relatively short mean transit time when administered intravenously .
Cancer Research in Animal Models
DHS has been studied in C57BL/6J mice bearing cancers resulting from Lung Lewis Carcinoma cell implantation. The research focused on tumor mass weight, angiogenesis, cell proliferation and death, autophagy, and the characterization of the immune microenvironment .
Mechanism of Action
Safety and Hazards
Future Directions
4,4’-Dihydroxystilbene has shown promising results in pre-clinical studies for its anti-cancer activities . Its therapeutic potential is being further probed, and it may be a potential chemotherapeutic option against neuroblastoma . Further explorations of 4,4’-Dihydroxystilbene as an anti-cancer agent are warranted .
properties
IUPAC Name |
4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAIWHIOIFKLEO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022465 | |
Record name | 4,4'-Dihydroxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihydroxystilbene | |
CAS RN |
15058-36-3, 659-22-3 | |
Record name | 4,4′-Dihydroxy-trans-stilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15058-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dihydroxystilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Stilbenediol, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015058363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dihydroxystilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-(1,2-ethenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Dihydroxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stilbene-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-STILBENEDIOL, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921UXX4IZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,4'-Dihydroxystilbene exert its antitumor effects?
A1: 4,4'-Dihydroxystilbene exhibits antitumor activity through multiple mechanisms. It has been shown to inhibit tumor-induced angiogenesis, a process crucial for tumor growth and metastasis. [] This antiangiogenic effect is linked to its ability to suppress the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in tumor cells and inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and blood vessel formation. [] Additionally, 4,4'-Dihydroxystilbene can trigger apoptosis and autophagy in tumor cells, further contributing to its antitumor effects. [] Research suggests it may also modulate the tumor microenvironment by limiting the infiltration of tumor-associated immune cells and counteracting cancer-associated fibroblast (CAF) maturation. []
Q2: What is the role of 4,4'-Dihydroxystilbene in protecting PC12 cells from oxidative stress?
A2: 4,4'-Dihydroxystilbene exhibits cytoprotective effects against oxidative damage in PC12 cells. [] It reduces mitochondrial membrane permeabilization, a key event in apoptosis, and mitigates reactive oxygen species (ROS)-mediated caspase-3 activation induced by hydrogen peroxide. [] These findings highlight the antioxidant potential of 4,4'-Dihydroxystilbene in specific cellular contexts.
Q3: What is the molecular formula and weight of 4,4'-Dihydroxystilbene?
A3: The molecular formula of 4,4'-Dihydroxystilbene is C14H12O2, and its molecular weight is 212.24 g/mol.
Q4: Are there any characteristic spectroscopic features of 4,4'-Dihydroxystilbene?
A4: 4,4'-Dihydroxystilbene and its derivatives exhibit characteristic absorption bands in the ultraviolet (UV) and infrared (IR) regions of the electromagnetic spectrum. The exact positions of these bands are influenced by the nature and position of substituents on the stilbene scaffold. [] For example, increasing steric hindrance around the central double bond in dimethoxystilbene derivatives leads to a shift in the UV absorption bands and an increase in the out-of-plane Cα-H frequency in the IR spectra. []
Q5: How does the position of hydroxyl groups influence the biological activity of stilbene derivatives?
A5: The position of hydroxyl groups on the stilbene scaffold significantly impacts their biological activity. Studies comparing resveratrol (3,5,4'-trihydroxystilbene) with 4,4'-Dihydroxystilbene and pinosylvin (3,5-dihydroxystilbene) demonstrate this clearly. For instance, in zebrafish models, 4,4'-Dihydroxystilbene and pinosylvin show greater inhibitory effects on motor neuron growth than resveratrol. [] Similarly, these compounds exhibit distinct effects on U87 cell aggregation, highlighting the importance of hydroxyl group positioning in determining their biological activity. []
Q6: Does the presence of a double bond in the stilbene structure affect its estrogenic activity?
A6: Yes, the presence of a vinyl linkage in the stilbene structure is crucial for its estrogenic activity. [] Compounds lacking this double bond, such as 4,4'-dihydroxydibenzyl, exhibit significantly reduced estrogenic activity compared to their stilbene counterparts. [] This suggests that the planar and rigid conformation conferred by the double bond is essential for optimal interaction with estrogen receptors.
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